sodium trichlorophenolate
Description
Historical Evolution of Halogenated Phenol (B47542) Synthesis and Applications
The history of halogenated phenols is rooted in the expansion of industrial chemistry and the increasing demand for effective antimicrobial and biocidal agents. Phenol itself, first used as an antiseptic in the 19th century, paved the way for the development of its more potent halogenated derivatives. basicmedicalkey.com The introduction of halogen atoms, such as chlorine, into the phenol molecule was found to significantly enhance its microbicidal properties. basicmedicalkey.com
The synthesis of chlorinated phenols has historically been achieved through the direct chlorination of the parent phenol. encyclopedia.pub Commercial processes typically utilize chlorine gas or sulfuryl chloride as the chlorinating agents. encyclopedia.pub This method, however, often results in a mixture of isomers, necessitating purification steps, especially when a specific isomer is required for a particular application. encyclopedia.pubepo.org
The applications of halogenated phenols became widespread throughout the 20th century. They were employed as disinfectants in domestic and hospital settings, as preservatives for materials like wood, leather, and adhesives, and extensively in agriculture as pesticides, herbicides, and fungicides. encyclopedia.pubcdc.govresearchgate.net For instance, 2,4,5-trichlorophenol (B144370), the precursor to sodium 2,4,5-trichlorophenolate (B1259039), was a key component in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). encyclopedia.pubtaylorfrancis.com
Table 1: Key Milestones in the History of Halogenated Phenols
| Year/Period | Milestone | Significance |
|---|---|---|
| 1860s | Use of phenol (carbolic acid) as an antiseptic. basicmedicalkey.com | Foundation for the development of phenolic antimicrobial agents. |
| Early 20th Century | Industrial synthesis of chlorinated phenols. pjoes.com | Enabled large-scale production for various applications. |
| 1930s | Pentachlorophenol used as a wood preservative. encyclopedia.pubnih.gov | Highlighted the effectiveness of polyhalogenated phenols in industrial preservation. |
| 1940s | Synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D). encyclopedia.pub | Marked the beginning of commercially produced phenoxy herbicides derived from chlorinated phenols. |
| Mid-20th Century | Widespread use of 2,4,5-T and other chlorophenol-based pesticides. encyclopedia.pubtaylorfrancis.com | Demonstrated the agricultural importance of these compounds. |
Academic Significance and Research Trajectories of Sodium Trichlorophenolate
This compound, particularly the 2,4,5- and 2,4,6-isomers, holds considerable academic and industrial interest. google.comgoogle.com Its significance stems from its role as both a commercial product and a key intermediate in the synthesis of other valuable chemicals. google.comnih.gov
The primary synthesis route for sodium 2,4,5-trichlorophenolate involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791). google.comprepchem.com This reaction is typically carried out under high temperature and pressure in an alcoholic medium, such as methanol (B129727), with sodium hydroxide (B78521). google.comprepchem.com The control of reaction conditions is critical to maximize the yield and minimize the formation of unwanted byproducts. prepchem.com Similarly, sodium 2,4,6-trichlorophenolate (B1253160) can be prepared by treating 2,4,6-trichlorophenol (B30397) with a metal hydroxide like sodium hydroxide. google.com
The applications of this compound have been diverse, primarily leveraging its biocidal properties. It has been used as a fungicide and bactericide in various industrial applications, including adhesives, cooling water systems, leather dressings, and metalworking fluids. nih.gov Furthermore, its use as an herbicide has been a significant area of application. solubilityofthings.comcymitquimica.com
Current research trajectories involving this compound often focus on its environmental fate and the development of safer alternatives. solubilityofthings.comontosight.ai Its solubility in water means it can be mobile in the environment, leading to studies on its persistence, potential for bioaccumulation, and degradation pathways in soil and water systems. cdc.govsolubilityofthings.comontosight.ai Microorganisms have been shown to break down trichlorophenols over time. cdc.gov The compound also serves as a benchmark in the development of new herbicides and pesticides, pushing research towards more effective and environmentally benign solutions. solubilityofthings.com
Table 2: Properties and Applications of Sodium 2,4,5-Trichlorophenolate
| Property | Description |
|---|---|
| Chemical Formula | C₆H₂Cl₃NaO nih.gov |
| Appearance | White to pale yellow or light tan solid. cymitquimica.comchemicalbook.com |
| Solubility | Soluble in water, methanol, and acetone. solubilityofthings.comchemicalbook.com |
| Primary Synthesis | Alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. nih.govprepchem.com |
| Primary Applications | Fungicide, bactericide, herbicide. nih.govcymitquimica.com |
| Industrial Uses | Preservative in adhesives, cooling water, leather finishes, metalworking fluids. nih.gov |
| Research Focus | Environmental fate, biodegradation, development of safer alternatives. solubilityofthings.comontosight.ai |
Overview of Advanced Methodologies in Trichlorophenolate Investigations
The investigation of this compound and related compounds relies on a suite of advanced analytical techniques to ensure purity, quantify concentrations in various matrices, and study degradation pathways. itecgoi.inqmul.ac.uk These methods provide the high sensitivity and selectivity required for complex analyses in both industrial and environmental contexts.
Chromatographic techniques are central to the analysis of trichlorophenolates. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of phenolic compounds in various samples. jfda-online.com Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is another powerful tool, particularly for the analysis of volatile or semi-volatile compounds. jfda-online.comnih.gov
Hyphenated techniques, which combine two or more analytical methods, have become indispensable in modern analytical chemistry. itecgoi.inqmul.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation of complex mixtures and structural identification of the components based on their mass-to-charge ratio. itecgoi.in
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it highly effective for analyzing less volatile and thermally sensitive compounds like phenolates in aqueous samples. itecgoi.inlongdom.org
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for highly sensitive elemental analysis, which can be relevant for tracking halogenated compounds or associated metals. qmul.ac.uk
Spectroscopic methods are also fundamental.
UV-Visible Spectrophotometry can be used to determine the concentration of phenolates in solutions by measuring their absorbance at specific wavelengths. longdom.orgtaylorandfrancis.com For example, sodium 2,4,6-trichlorophenolate has a characteristic absorbance maximum at 312 nm. taylorandfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a key technique for the structural elucidation of organic molecules, including the precise identification of isomers of trichlorophenolate. itecgoi.in
These advanced methodologies enable researchers to conduct detailed investigations into the synthesis, application, and environmental impact of this compound, contributing to a deeper understanding of its chemical behavior.
Table 3: Advanced Analytical Techniques in Trichlorophenolate Research
| Technique | Principle | Application in Trichlorophenolate Analysis |
|---|---|---|
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. jfda-online.com | Quantification and purification of trichlorophenol and its sodium salt. |
| GC-MS | Separation by gas chromatography followed by detection and identification by mass spectrometry. itecgoi.in | Identification of volatile byproducts and degradation products. |
| LC-MS | Separation by liquid chromatography followed by mass spectrometric detection. itecgoi.inlongdom.org | Analysis of trichlorophenolate and its metabolites in environmental water samples. |
| UV-Vis Spectroscopy | Measurement of light absorption by a chemical substance at various wavelengths. longdom.org | Quantitative analysis of this compound in solutions. taylorandfrancis.com |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. itecgoi.in | Structural confirmation and isomer identification. |
Structure
3D Structure of Parent
Properties
CAS No. |
1320-79-2 |
|---|---|
Molecular Formula |
C6H2Cl3NaO |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
sodium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
InChI Key |
YFPNAQYEHBHHHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Sodium Trichlorophenolate
Methodologies for Sodium Trichlorophenolate Synthesis
This compound can be synthesized through several distinct chemical pathways. The choice of method often depends on the desired isomer of trichlorophenol, precursor availability, and industrial-scale feasibility.
A primary and straightforward method for producing this compound involves the direct reaction of a trichlorophenol isomer with an alkali, such as sodium hydroxide (B78521). This acid-base reaction results in the formation of the corresponding sodium salt and water. For instance, 2,4,5-trichlorophenol (B144370) reacts with sodium hydroxide to yield sodium 2,4,5-trichlorophenolate (B1259039). Similarly, 2,4,6-trichlorophenol (B30397) can be converted to its sodium salt by reacting it with sodium carbonate nih.gov. This method is fundamental and widely applicable for the synthesis of various sodium phenolate (B1203915) salts.
| Reactant | Alkali | Product |
| 2,4,5-Trichlorophenol | Sodium Hydroxide | Sodium 2,4,5-trichlorophenolate |
| 2,4,6-Trichlorophenol | Sodium Carbonate | Sodium 2,4,6-trichlorophenolate (B1253160) |
An important industrial method for synthesizing specific isomers, such as 2,4,5-trichlorophenol, is through the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) google.comchemicalbook.com. This reaction is typically carried out using sodium hydroxide in a solvent like methyl alcohol under elevated temperature and pressure, for example, between 150 to 180°C google.com. The resulting 2,4,5-trichlorophenol can then be readily converted to sodium 2,4,5-trichlorophenolate by treatment with a sodium base nih.gov. This pathway is particularly significant for the commercial production of 2,4,5-trichlorophenol and its derivatives google.com.
Another approach involves the chlorination of 2,5-dichlorophenol to produce 2,4,5-trichlorophenol, which can subsequently be converted to the sodium salt google.comchemicalbook.com. This chlorination is often performed in the presence of a liquid inert polar aprotic reaction medium, such as nitrobenzene or 1,2-dichloroethane, and may be facilitated by a Lewis acid catalyst like aluminum chloride google.com.
Microwave-assisted synthesis has emerged as a modern technique that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods anton-paar.comnih.gov. This is achieved through the direct and efficient heating of the reaction mixture by microwave irradiation anton-paar.com. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of this technology are applicable. For instance, microwave-assisted hydrothermal synthesis has been successfully employed for the rapid production of other sodium-containing inorganic compounds nih.gov. The conversion of various bromides to sodium sulfonates has been shown to be significantly improved by microwave irradiation, suggesting its potential for analogous reactions in phenolate synthesis nih.gov. This method offers a promising avenue for more energy-efficient and rapid production of this compound.
Precursor Chemistry and Advanced Derivatization Reactions
The chemistry of this compound is intrinsically linked to its precursor, trichlorophenol. 2,4,5-Trichlorophenol, for example, is a crucial intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and the bactericide hexachlorophene wikipedia.org. The synthesis of these compounds involves the initial production of 2,4,5-trichlorophenol wikipedia.org.
Derivatization reactions are employed to modify the chemical structure of an analyte to enhance its properties for analysis, such as improving its volatility for gas chromatography or its detectability gcms.cz. For phenolic compounds like trichlorophenols, derivatization can involve acylation, alkylation, or silylation gcms.cz. For instance, pentafluorobenzyl bromide is a reagent used to form esters and ethers from phenols for trace analysis gcms.czlibretexts.org. Such derivatization techniques are essential for the analytical determination of trichlorophenols and their salts in various matrices.
Industrial Scale Production and Process Optimization Considerations
On an industrial scale, the production of this compound is closely tied to the manufacturing processes of its precursor, trichlorophenol. The hydrolysis of 1,2,4,5-tetrachlorobenzene has been a common commercial method for producing 2,4,5-trichlorophenol google.com. Process optimization in industrial synthesis focuses on maximizing yield, purity, and cost-effectiveness while ensuring safety and minimizing environmental impact e3s-conferences.org.
Key considerations for process optimization include reaction conditions such as temperature, pressure, and solvent selection e3s-conferences.org. For example, in the chlorination of phenols, the choice of chlorinating agent, catalyst, and reaction medium can significantly influence the regioselectivity and yield of the desired chlorinated phenol (B47542) isomer mdpi.com. The development of para-selective chlorination processes for phenols using sulfuryl chloride in the presence of sulfur-containing catalysts is an example of such optimization mdpi.com. Furthermore, minimizing the formation of highly toxic byproducts, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during the production of 2,4,5-trichlorophenol, is a critical aspect of process control and optimization tandfonline.com.
Chemical Reactivity and Transformation Mechanisms of Sodium Trichlorophenolate
Nucleophilic Aromatic Substitution Reactions
Sodium trichlorophenolate, as the salt of a trichlorophenol, possesses an aromatic ring that is generally resistant to nucleophilic attack due to the high electron density of the benzene (B151609) ring. However, the presence of multiple electron-withdrawing chlorine atoms can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgbyjus.com This type of reaction is a significant pathway for the transformation of chlorophenols.
The mechanism of nucleophilic aromatic substitution in this context typically proceeds via an addition-elimination pathway . chemistrysteps.comyoutube.com It is distinct from SN1 and SN2 reactions, which are not favored for aryl halides. The SN1 mechanism is unlikely due to the instability of the resulting aryl cation, while the SN2 mechanism is sterically hindered by the benzene ring. wikipedia.org
The key steps in the SNAr mechanism are:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a chlorine atom. This is generally the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing chlorine atoms on the ring help to delocalize the negative charge, thereby stabilizing the intermediate. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion (the leaving group). masterorganicchemistry.com
The reactivity of the aryl halide in SNAr reactions is influenced by the nature and position of the electron-withdrawing groups. For the reaction to occur, these groups are typically required to be in the ortho or para positions relative to the leaving group to effectively stabilize the intermediate through resonance. libretexts.org
Oxidative and Reductive Transformation Pathways
This compound can undergo various oxidative and reductive transformations, particularly in environmental and biological systems. These pathways are critical for its degradation.
Oxidative Degradation: One significant oxidative pathway involves the formation of chlorocatechols. nih.gov For instance, the biodegradation of 2,4,6-trichlorophenol (B30397) has been shown to proceed via a chlorocatechol pathway, with subsequent ortho-cleavage of the aromatic ring. nih.govresearchgate.net In some cases, the initial oxidation of 2,4,6-trichlorophenol can lead to the formation of 2,6-dichloro-1,4-benzoquinone. researchgate.net Further degradation can lead to the formation of other intermediates, such as 2-chloro-1,4-dihydroxybenzene and eventually 1,2,4-trihydroxybenzene. researchgate.net
Advanced oxidation processes, such as those involving pulse electric discharge, can also be employed to degrade trichlorophenols. This method can convert 2,4,5-trichlorophenol (B144370) into various products, including dimethyldecene, dichloronaphthalenol, and octyl acetate (B1210297), which can then be further mineralized through bioremediation. nih.gov
Reductive Dechlorination: Reductive pathways often involve the removal of chlorine atoms from the aromatic ring, a process known as hydrodechlorination. This can be facilitated by various catalysts, including single-atom metals complexed with materials like single-walled carbon nanotubes. acs.org This process is a key step in the detoxification of chlorinated phenols.
Hydrolytic and Solvolytic Degradation of the Trichlorophenolate Anion
The trichlorophenolate anion can undergo hydrolysis, which is a reaction with water. The extent of this reaction is dependent on the pH of the solution. In aqueous solutions, this compound will exist in equilibrium with its conjugate acid, trichlorophenol. The pKa of 2,4,5-trichlorophenol is 7.43, indicating that under typical environmental pH conditions (5-9), both the dissociated (trichlorophenolate) and undissociated (trichlorophenol) forms will be present. nih.gov
At elevated temperatures and pressures, trichlorophenols can be hydrolyzed by reaction with bases. nih.gov This suggests that under more extreme conditions, the trichlorophenolate anion could be susceptible to further degradation through hydrolytic pathways, potentially leading to the replacement of chlorine atoms with hydroxyl groups.
Complexation Chemistry with Metal Ions in Aqueous Systems
The interaction of this compound with metal ions in aqueous environments is a critical aspect of its environmental fate and transport. The phenolate (B1203915) group can act as a ligand, forming complexes with various metal ions.
Formation and Stability of Metal-Chlorophenolate Complexes
Metal-chlorophenolate complexes are formed through the coordination of the metal ion with the oxygen atom of the phenolate group. mdpi.com The stability of these complexes is a measure of the strength of the interaction between the metal ion and the trichlorophenolate ligand. wikipedia.org Stability constants (also known as formation constants or binding constants) are equilibrium constants that quantify this interaction. wikipedia.orgscispace.com
The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the properties of the ligand. scispace.com The presence of electron-withdrawing chlorine atoms on the phenolate ring can affect the electron density on the oxygen atom, thereby influencing its coordination properties.
The determination of stability constants is often done using techniques like potentiometric titration. chemijournal.com These constants provide essential information for calculating the concentration of metal-ligand complexes in solution under various conditions. wikipedia.org
Interactive Data Table: Factors Influencing Metal Complex Stability
| Factor | Description |
| Metal Ion Charge | Higher positive charge on the metal ion generally leads to stronger electrostatic attraction with the ligand and more stable complexes. |
| Metal Ion Radius | For a given charge, a smaller ionic radius results in a higher charge density, leading to stronger bonds and more stable complexes. |
| Ligand Basicity | A more basic ligand (higher pKa) is a better electron donor and typically forms more stable complexes. The electron-withdrawing nature of the chlorine atoms in trichlorophenolate reduces its basicity compared to phenolate. |
| Chelate Effect | Ligands that can form multiple bonds with the metal ion (polydentate ligands) form more stable complexes than monodentate ligands. Trichlorophenolate is a monodentate ligand. |
| Steric Hindrance | Bulky groups on the ligand or other coordinated ligands can sterically hinder the formation of stable complexes. |
Influence of Metal Ions on Trichlorophenolate Adsorption
The presence of metal ions in the environment can significantly influence the adsorption of trichlorophenolate onto various surfaces, such as soil, sediments, and ash. This interaction is complex and can either enhance or suppress adsorption depending on the specific metal ion and the adsorbent material.
For instance, a study on the adsorption of 2,4,6-trichlorophenol (TCP) onto ash found that the presence of Ag+ ions promoted TCP adsorption, while Zn2+ and Al3+ ions reduced it. nih.gov The suppression of adsorption by Zn2+ and Al3+ was attributed to competition for adsorption sites. nih.gov Al3+ had a more pronounced inhibitory effect than Zn2+ due to its higher binding capacity and larger hydrated ionic radius. nih.gov
Conversely, the enhanced adsorption in the presence of Ag+ was explained by its ability to reduce the competitive adsorption of water molecules on the ash surface. nih.gov Additionally, Ag+ can bind with aromatic compounds containing π-electrons, further increasing the adsorption of TCP. nih.gov These findings highlight the complex interplay between metal ions, organic pollutants, and adsorbent surfaces in the environment.
Advanced Analytical Methodologies for Characterization and Environmental Monitoring of Sodium Trichlorophenolate
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural confirmation of sodium trichlorophenolate. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise structure of organic compounds. For the corresponding free phenol (B47542), 2,4,5-trichlorophenol (B144370), both ¹H NMR and ¹³C NMR data are available. t3db.canih.gov In ¹H NMR, the protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the chlorine and hydroxyl groups. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule, with distinct signals for each carbon atom in the aromatic ring. t3db.canih.gov While specific data for the sodium salt is less common in public databases, the spectral features are expected to be very similar to the free phenol, with minor shifts due to the deprotonation of the hydroxyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of sodium 2,4,5-trichlorophenolate (B1259039) would be expected to show characteristic absorption bands. These include bands corresponding to C-Cl stretching vibrations, C=C stretching vibrations of the aromatic ring, and C-O stretching. The absence of a broad O-H stretching band, which would be prominent in the spectrum of 2,4,5-trichlorophenol, is a key indicator of the formation of the phenolate (B1203915) salt.
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For the analysis of trichlorophenols, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed. researchgate.netulisboa.pt In mass spectrometry, the molecule is ionized, and the resulting mass-to-charge ratio of the parent ion and its fragments are measured. For 2,4,5-trichlorophenol, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. nih.gov The fragmentation pattern, which involves the loss of chlorine atoms and other moieties, provides a unique fingerprint for the compound.
Table 1: Spectroscopic Data for Trichlorophenol Isomers
| Technique | Isomer | Key Observations |
| ¹H NMR | 2,4,5-Trichlorophenol | Distinct signals for the two aromatic protons. chemicalbook.com |
| ¹³C NMR | 2,4,5-Trichlorophenol | Six distinct signals for the aromatic carbons. t3db.ca |
| ¹³C NMR | 2,4,6-Trichlorophenol (B30397) | Characteristic chemical shifts for the aromatic carbons. chemicalbook.com |
| IR | 2,4,5-Trichlorophenol | Shows a broad O-H stretch, which would be absent in the sodium salt. |
| MS | 2,4,6-Trichlorophenol | Specific fragment ions at m/z 196 and 198 are characteristic. s4science.at |
Chromatographic Separation and Detection Methods (e.g., GC-MS, HPLC, IC)
Chromatographic techniques are essential for separating this compound from complex environmental and biological samples prior to its detection. The choice of method depends on the volatility and polarity of the analyte and the matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Due to the relatively low volatility of chlorophenols, a derivatization step is often required to convert them into more volatile forms, such as their acetyl or trimethylsilyl (B98337) derivatives. researchgate.net This improves chromatographic peak shape and sensitivity. The separation is typically achieved on a capillary column, and the mass spectrometer provides sensitive and selective detection. researchgate.net For instance, a method for the determination of 2,4,6-trichlorophenol in water involves derivatization in the headspace followed by GC-MS analysis, which is a simple and low-waste method. s4science.at
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds like this compound. Reversed-phase HPLC with a C18 column is a common approach for separating chlorophenols. ulisboa.ptepa.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a buffer to control the pH. epa.gov Detection can be achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. epa.gov For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). ulisboa.ptdphen1.com
Ion Chromatography (IC): While less common for the direct analysis of this compound, ion chromatography could potentially be used for the analysis of the phenolate anion. IC is a technique for separating ions and polar molecules based on their charge.
Table 2: Chromatographic Conditions for Trichlorophenol Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |
| GC-MS | Capillary Column (e.g., DB-5MS) | Helium | Mass Spectrometer | Analysis of derivatized chlorophenols in water. researchgate.net |
| HPLC-UV | C18 | Methanol/Water (70:30) | UV (200 nm) | Determination of 2,4,6-trichlorophenol in water. epa.gov |
| HPLC-MS/MS | C18 reversed-phase | Methanol/Water | Tandem Mass Spectrometer | Determination of environmental phenols in urine. dphen1.com |
Electrochemical and Sensor-Based Detection Systems
Electrochemical methods and sensor-based systems offer the advantages of rapid, sensitive, and often portable detection of this compound, making them suitable for on-site environmental monitoring.
Voltammetry: Voltammetric techniques, such as cyclic voltammetry and square wave voltammetry, can be used for the determination of 2,4,6-trichlorophenol. researchgate.net These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The oxidation of the phenolic group at the electrode surface provides the basis for detection. Modified electrodes, such as those using copper oxide nanostructures or metal-organic frameworks, have been developed to enhance the sensitivity and selectivity of the detection. rsc.orgacs.org
Electrochemical Sensors: A variety of electrochemical sensors have been developed for the detection of chlorophenols. These sensors often utilize a glassy carbon electrode modified with materials that facilitate the electrochemical reaction and improve the detection signal. acs.org For example, a sensor based on a copper-based metal-organic framework-reduced graphene oxide composite has been reported for the determination of 2,4-dichlorophenol (B122985) in water, demonstrating a low detection limit and good stability. rsc.org Another novel sensor using a hydrophilic carbon cloth electrode modified with Ce/Ni/Cu layered double hydroxide (B78521) has been developed for the simultaneous detection of 2,4-dichlorophenol and 3-chlorophenol. rsc.org
Table 3: Performance of Electrochemical Sensors for Trichlorophenol Detection
| Sensor Material | Analyte | Detection Limit | Linear Range | Reference |
| CuO/Nafion/GCE | 2,4,6-Trichlorophenol | 0.046 µM | 1-120 µM | acs.org |
| Cu-BTC/GO composite | 2,4-Dichlorophenol | 83 x 10⁻⁹ M | 1.5 x 10⁻⁶ - 24 x 10⁻⁶ M | rsc.org |
| CeNiCu-LDH@CC | 2,4-Dichlorophenol | 0.197 µM | 1-100 µM | rsc.org |
Quantitative Analytical Protocols and Method Validation for Trace Analysis
For the reliable and accurate quantification of this compound at trace levels, it is essential to establish and validate analytical protocols. Method validation ensures that the analytical method is suitable for its intended purpose.
Key Validation Parameters: The validation of an analytical method for trace analysis typically includes the assessment of the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the HPLC-UV determination of 2,4,6-trichlorophenol, a linear range of 5.0 to 100.0 µg/L has been reported. epa.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a GC-MS/MS method for 2,4,6-trichlorophenol, the detection limit can be in the range of 0.04-4 ng/L for water-based solutions. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries for the HPLC-UV analysis of 2,4,6-trichlorophenol in water were found to be between 97.2% and 110%. epa.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the HPLC-UV method, the RSD was ≤ 5.03%. epa.gov
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample.
Sample Preparation: For trace analysis in complex matrices like environmental water, a sample preparation step is often necessary to extract and pre-concentrate the analyte. Solid-phase extraction (SPE) is a commonly used technique for this purpose. ulisboa.pt
Table 4: Method Validation Data for 2,4,6-Trichlorophenol Analysis
| Method | Linearity (µg/L) | LOD (µg/L) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| HPLC-UV | 5.0 - 100.0 | 1 | 97.2 - 110 | ≤ 5.03 | epa.gov |
| GC-MS/MS | - | 0.004 | - | - | nih.gov |
| Immunoassay (for 2,4,5-TCP) | 0.09 - 0.72 | 0.05 | - | ≤ 12 | nih.gov |
Environmental Fate, Transport, and Remediation Strategies for Trichlorophenolates
Environmental Distribution and Transport Mechanisms in Aquatic and Terrestrial Matrices
Sodium trichlorophenolate and its corresponding acid form, trichlorophenol, are widespread environmental contaminants. nih.gov Their presence stems from various sources, including direct use as pesticides (fungicides, herbicides, insecticides), wood preservatives, and disinfectants, as well as from industrial processes like the chlorine bleaching of wood pulp in paper mills. nih.govrsc.orgwho.int They are also formed as byproducts during the chlorination of drinking water that contains naturally occurring phenols. nih.govfrontiersin.org Consequently, trichlorophenols have been detected in diverse environmental compartments, including surface water, groundwater, drinking water, and soil. who.intcdc.gov
The environmental transport and fate of trichlorophenols are significantly influenced by soil and water conditions, particularly pH. cdc.gov As phenolic compounds, they can exist in either a protonated (trichlorophenol) or a dissociated anionic (trichlorophenolate) form. This equilibrium affects their mobility and distribution. Under neutral to alkaline conditions, the more water-soluble phenolate (B1203915) form predominates, which increases its mobility in soils and reduces volatilization from water and moist soil surfaces. cdc.gov Conversely, the degree of chlorine substitution on the phenol (B47542) ring also plays a crucial role; as chlorination increases, the rate of biodegradation and volatility tends to decrease, while the potential for adsorption to sediment increases. waterquality.gov.au
Biotic Transformation and Biodegradation Pathways in Environmental Systems
Biotic transformation is a primary mechanism for the degradation of trichlorophenolates in the environment. A wide variety of microorganisms have demonstrated the ability to break down these compounds through various metabolic pathways. This biodegradation can lead to partial transformation into less chlorinated intermediates or complete mineralization to carbon dioxide, water, and chloride ions. nih.gov
The microbial degradation of trichlorophenolates can proceed under both anaerobic and aerobic conditions, often in a sequential manner. frontiersin.org
Anaerobic Degradation: Under anaerobic conditions, the principal mechanism is reductive dechlorination. researchgate.netoregonstate.edu In this process, microorganisms replace chlorine atoms on the aromatic ring with hydrogen atoms. This step is crucial as it typically reduces the toxicity of the compound and makes it more susceptible to further degradation. frontiersin.orgresearchgate.net For instance, 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) has been shown to be reductively dechlorinated to intermediates such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 4-chlorophenol (B41353) (4-CP). nih.gov Anaerobic processes are considered superior for the initial dehalogenation step. tandfonline.com Studies using anaerobic sequencing batch reactors have achieved almost complete dehalogenation of 2,4,6-TCP. tandfonline.com Specific bacterial genera implicated in anaerobic dechlorination include Dechloromonas, Desulfobulbus, Desulfovibrio, and Geobacter. epa.gov
Aerobic Degradation: Aerobic degradation is highly effective at breaking down the aromatic ring of phenol and its less-chlorinated derivatives. frontiersin.org This process often follows an initial anaerobic dechlorination step. frontiersin.org The synergy between anaerobic and aerobic microbial communities has been harnessed in bioreactors, where co-immobilized cultures achieve complete mineralization of 2,4,6-TCP. nih.govnih.gov The anaerobic community first dechlorinates the parent compound, and the subsequent aerobic community degrades the resulting intermediates. nih.gov Aerobic degradation can also be enhanced through co-metabolism, a process where microbes degrading a primary substrate, such as glucose, acetate (B1210297), or components of sludge fermentation broth, fortuitously degrade the target contaminant. nih.govmdpi.com This technique helps cultivate robust microbial communities capable of breaking down 2,4,6-TCP. mdpi.com Key aerobic bacteria involved in this process include genera like Ralstonia, which has been found to be dominant in TCP-degrading sludge. mdpi.com
Table 1: Comparison of Microbial Degradation Mechanisms for 2,4,6-Trichlorophenol
| Mechanism | Primary Process | Typical Intermediates | Key Microbial Genera | Overall Efficiency | Reference |
|---|---|---|---|---|---|
| Anaerobic | Reductive Dechlorination | 2,4-Dichlorophenol, 4-Chlorophenol | Dechloromonas, Desulfovibrio, Geobacter | High dehalogenation efficiency (>92%) | nih.govtandfonline.comepa.gov |
| Aerobic | Aromatic Ring Cleavage | Chlorocatechols, Maleylacetate | Ralstonia, Burkholderia, Pseudomonas | High mineralization of intermediates | frontiersin.orgnih.govmdpi.comelsevierpure.com |
| Coupled Anaerobic/Aerobic | Sequential Dechlorination and Ring Cleavage | Phenol, CO2, H2O, Cl- | Mixed anaerobic and aerobic communities | Complete mineralization (>90% removal) | frontiersin.orgnih.govnih.gov |
The biodegradation of trichlorophenolates is mediated by specific enzymes that catalyze key steps in the degradation pathways.
Monooxygenases and Dioxygenases: The initial aerobic attack on the trichlorophenol molecule is often catalyzed by monooxygenases. For example, a flavin adenine (B156593) dinucleotide (FADH2)-utilizing monooxygenase converts 2,4,6-TCP to 2,6-dichlorohydroquinone. researchgate.net In Ralstonia eutropha, the enzyme TcpA, a 2,4,6-trichlorophenol 4-monooxygenase, catalyzes sequential dechlorinations of 2,4,6-TCP to 6-chlorohydroxyquinol through both oxidative and hydrolytic reactions. wsu.edu Following the initial steps, dioxygenase enzymes play a critical role in cleaving the aromatic ring. For instance, 6-chlorohydroxyquinol-1,2-dioxygenase breaks the ring to form 2-chloromaleylacetate, which is further metabolized. frontiersin.orgresearchgate.net
Peroxidases: Peroxidases are another important class of enzymes, particularly in fungi. The white-rot fungus Phanerochaete chrysosporium utilizes extracellular enzymes like lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) to initiate the degradation of 2,4,6-TCP. researchgate.net These enzymes oxidize 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone. researchgate.net Plant-derived enzymes, such as soybean peroxidase, have also been shown to effectively catalyze the degradation of chlorophenols in the presence of hydrogen peroxide, making them a promising tool for bioremediation. mdpi.com
Glucosyltransferases: In the context of phytoremediation, plants utilize Phase II metabolic enzymes to detoxify pollutants. Glucosyltransferases (UGTs) are enzymes that conjugate a sugar molecule to the trichlorophenol, effectively neutralizing its toxicity and sequestering it within the plant cell. nih.govacs.org Overexpression of a Populus UGT in transgenic Arabidopsis plants significantly enhanced their tolerance to and removal of 2,4,5-TCP and 2,4,6-TCP from the growth media. nih.gov
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis, Catalytic Oxidation)
In addition to biological processes, several abiotic mechanisms contribute to the degradation of trichlorophenolates in the environment.
Photolysis: Photodegradation is a significant environmental fate process for trichlorophenols in surface waters. nih.gov Exposure to ultraviolet (UV) radiation, either from sunlight or artificial sources, can break down the compounds. The aqueous photolysis half-life of 2,4,6-TCP has been estimated to be as short as 2.1 hours. nih.gov UV photolysis transforms 2,4,6-TCP into less inhibitory intermediates like dichlorocatechol and monochlorophenol, which can facilitate subsequent biodegradation. researchgate.net This process is driven by the generation of hydroxyl radicals from the interaction of UV light with water. tandfonline.com
Hydrolysis: Hydrolysis is not considered an important environmental degradation pathway for trichlorophenols. nih.govnih.gov These compounds lack functional groups that readily hydrolyze under typical environmental conditions (pH 5-9). nih.gov
Catalytic Oxidation: This process involves the use of a catalyst to enhance the oxidation of trichlorophenolates. A common method is the use of iron-based catalysts in combination with hydrogen peroxide (H₂O₂), a system known as Fenton's reagent. nih.gov This reaction generates highly reactive hydroxyl radicals (•OH) that effectively degrade 2,4,6-TCP. nih.gov Up to 99.6% removal of 2,4,6-TCP can be achieved when the doses of iron and H₂O₂ are optimized. nih.gov Other complex iron catalysts, such as iron tetrasulfophthalocyanine, have been shown to catalyze the oxidation of 2,4,6-TCP by H₂O₂, leading to the ultimate degradation product of carbon dioxide (CO₂). acs.org
Advanced Oxidation Processes (AOPs) are a group of technologies designed to mineralize recalcitrant organic pollutants through the generation of powerful oxidizing species, primarily the hydroxyl radical (•OH). nih.govresearchgate.net These methods are highly effective for treating water contaminated with chlorophenolates. researchgate.net AOPs can be broadly categorized as photochemical and non-photochemical methods. mdpi.com
Common AOPs used for chlorophenolate remediation include:
UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals, leading to pollutant degradation. researchgate.net
Fenton and Photo-Fenton: The Fenton process uses ferrous iron (Fe²⁺) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. researchgate.net Its efficacy is significantly enhanced by UV light in the photo-Fenton process, which is often the most effective AOP for 2,4,6-TCP degradation. researchgate.net
Zero-Valent Iron (ZVI)-Based AOPs: Using ZVI as a catalyst with oxidants like H₂O₂ or peroxymonosulfate (B1194676) (PMS) is a cost-efficient approach for degrading chlorophenols. nih.gov
A comparative study of different AOPs for 2,4,6-TCP degradation found the following order of effectiveness: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > UV alone. researchgate.net
Table 2: Efficiency of Advanced Oxidation Processes (AOPs) for 2,4,6-Trichlorophenol Degradation
| AOP Method | Key Reagents | Primary Oxidant | Reported Efficiency | Reference |
|---|---|---|---|---|
| UV/Fenton | Fe²⁺, H₂O₂, UV Light | Hydroxyl Radical (•OH) | Highest degradation rate; 90% TCP removal | researchgate.net |
| Catalytic Oxidation (Fenton) | Fe²⁺, H₂O₂ | Hydroxyl Radical (•OH) | Up to 99.6% TCP removal with optimized doses | nih.gov |
| UV/H₂O₂ | H₂O₂, UV Light | Hydroxyl Radical (•OH) | Effective, but generally slower than UV/Fenton | researchgate.net |
| ZVI/H₂O₂ | Zero-Valent Iron, H₂O₂ | Hydroxyl Radical (•OH) | Cost-efficient alternative | nih.gov |
Photocatalytic degradation is an AOP that utilizes a semiconductor material (a photocatalyst) and a source of light to generate reactive oxygen species (ROS). iwaponline.commdpi.com When the photocatalyst, most commonly titanium dioxide (TiO₂), is irradiated with light of sufficient energy (e.g., UV or solar), it generates electron-hole pairs. mdpi.com These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to form highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻), which then attack and mineralize the organic pollutant molecules. mdpi.comresearchgate.net
Significant research has focused on the photocatalytic degradation of 2,4,6-TCP. Using nano-grade TiO₂ as a photocatalyst under UV irradiation can lead to the complete removal of 2,4,6-TCP. iwaponline.com One study found that at an optimized dose of 250 mg/L of nano-TiO₂, a 100 mg/L solution of 2,4,6-TCP was completely degraded within 210 minutes. iwaponline.com The use of solar irradiation instead of UV lamps makes the process more cost-effective. iwaponline.com Besides TiO₂, other photocatalysts have been developed, such as mixed oxides like MgO–MgFe₂O₄, which have demonstrated degradation efficiencies as high as 93% for 2,4,6-TCP, outperforming standard TiO₂ under similar conditions. mdpi.com
Adsorption, Desorption, and Sequestration in Environmental Media
The environmental fate and transport of this compound are significantly influenced by its interaction with soil, sediment, and other environmental matrices. The key processes governing its distribution are adsorption, desorption, and sequestration. These interactions determine the compound's mobility, bioavailability, and persistence in the environment.
The adsorption of chlorinated phenols in soil is a complex process influenced by various factors. Soil organic carbon content and mineral composition are primary determinants of adsorption capacity. nih.gov Research on similar chlorinated organic compounds, such as trichloroethylene (B50587) (TCE), has shown that adsorption capacity increases with higher organic carbon content in the soil. nih.govresearchgate.net Organic matter acts as a primary partitioning medium for hydrophobic organic compounds. While organic carbon plays a major role, soil minerals also contribute to the adsorption process, although their contribution may decrease as the initial contaminant concentration increases. nih.gov
For ionizable organic compounds like trichlorophenolates, which exist in equilibrium between their neutral phenol form and anionic phenolate form depending on the pH, the solution's pH is a critical factor. The acidity of chlorophenols is slightly lower than that of phenol, and they react in aquatic environments with alkaline metals to form salts, like this compound, which are highly soluble in water. unl.pt The adsorption of the anionic form to negatively charged soil surfaces (like clay and organic matter) is generally weaker than that of the neutral form, meaning that at higher pH values (above the pKa of the trichlorophenol), adsorption is expected to decrease, leading to increased mobility in the environment. Other factors, such as ionic strength, can also influence adsorption; an increase in ionic strength has been shown to increase the adsorption capacity for some chlorinated organics. nih.gov
Sequestration in sediments is a critical process that reduces the bioavailability and mobility of contaminants. tpsgc-pwgsc.gc.ca This process involves the incorporation of the contaminant into the sediment matrix, where it is bound through adsorption onto amendment surfaces, the formation of stable complexes, or precipitation. tpsgc-pwgsc.gc.ca The primary goal of sequestration is to minimize the uptake of the contaminant by aquatic organisms by reducing its concentration in the interstitial pore water. tpsgc-pwgsc.gc.ca For hydrophobic organic compounds like trichlorophenolates, amendments such as activated carbon can be used to bind the chemicals, effectively immobilizing them within the sediment and reducing their mobility and bioavailability. tpsgc-pwgsc.gc.ca
Table 1: Factors Influencing the Adsorption of Trichlorophenolates in Environmental Media
| Factor | Influence on Adsorption | Mechanism | Citation |
| Soil Organic Carbon | Adsorption increases with increasing organic carbon content. | Partitioning of the hydrophobic trichlorophenolate molecule into the organic matter matrix. | nih.govresearchgate.net |
| Soil Mineral Content | Contributes to adsorption, but its relative importance may decrease with higher contaminant concentrations. | Surface complexation and other interactions with mineral surfaces. | nih.gov |
| pH | Adsorption is generally higher at lower pH (below pKa) and lower at higher pH. | At lower pH, the neutral trichlorophenol species dominates, which is more readily adsorbed than the anionic trichlorophenolate form present at higher pH. | unl.pt |
| Ionic Strength | Increased ionic strength can lead to increased adsorption. | "Salting out" effect, which reduces the solubility of the organic compound in the aqueous phase and promotes partitioning to the solid phase. | nih.gov |
| Contaminant Concentration | The efficiency of adsorption can be concentration-dependent. | Adsorption sites may become saturated at high concentrations, leading to non-linear adsorption isotherms. | nih.gov |
Phytoremediation Potential for Trichlorophenolate Contamination
Phytoremediation is an emerging, plant-based technology for the remediation of contaminated soil and water. fao.orgepa.gov It offers a cost-effective and environmentally friendly alternative to traditional remediation methods for a variety of contaminants, including chlorinated solvents and phenols. fao.org The processes involved in phytoremediation include phytodegradation (also known as phytotransformation), where contaminants are taken up by the plant and broken down by metabolic processes, and rhizodegradation, which involves the breakdown of contaminants in the soil by microorganisms in the root zone (rhizosphere). epa.gov
Research has demonstrated significant potential for using specific plants, including genetically modified varieties, to remediate sites contaminated with trichlorophenolates. The mechanism often involves the plant's natural detoxification pathways, which can be enhanced through bioengineering.
Key research findings in this area include:
Overexpression of Glucosyltransferase: A study involving transgenic Arabidopsis plants overexpressing a Populus (poplar) glucosyltransferase (UGT) enzyme demonstrated a significantly enhanced tolerance to 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) and 2,4,6-trichlorophenol (2,4,6-TCP). nih.gov These transgenic plants showed a markedly higher capacity to remove TCP from their growth media, indicating that the conjugation of TCP with sugars (a phase II metabolic process) is an effective detoxification and removal strategy. nih.gov
Overexpression of Laccase: Another approach utilized transgenic Arabidopsis thaliana plants that overexpressed a secretory laccase enzyme (LAC1) isolated from cotton (Gossypium arboreum). nih.gov Laccases are enzymes that can oxidize a wide range of phenolic compounds. The transgenic plants exhibited enhanced resistance to 2,4,6-TCP, and the secreted laccase was shown to be responsible for its transformation, demonstrating the potential for ex planta phytoremediation where enzymes released by the roots degrade contaminants in the immediate vicinity. nih.gov
The degradation pathway for trichlorophenols in these processes can be complex. For instance, the degradation of 2,4,6-TCP by the fungus Phanerochaete chrysosporium, which is relevant to rhizodegradation, is initiated by an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. nih.gov This is followed by a series of reduction and dechlorination steps. nih.gov Plants themselves possess enzymes like peroxidases and laccases that can initiate similar oxidative processes. nih.govresearchgate.net
Table 2: Research on Phytoremediation of Trichlorophenolates
| Plant Species / System | Gene/Enzyme Used | Target Compound(s) | Key Findings | Citation |
| Transgenic Arabidopsis | Populus UDP-glucosyltransferase (PtUGT72B1) | 2,4,5-TCP, 2,4,6-TCP | Enhanced tolerance and significantly higher capacity to remove TCP from media through sugar conjugation. | nih.gov |
| Transgenic Arabidopsis thaliana | Gossypium arboreum secretory laccase (LAC1) | 2,4,6-TCP | Enhanced resistance to TCP; secretory laccase transformed the compound ex planta. | nih.gov |
Mechanistic Studies of Sodium Trichlorophenolate Interactions in Non Human Biological Systems
Molecular Mechanisms of Microbiological Inhibition in Environmental Contexts
Sodium trichlorophenolate is recognized for its ability to inhibit the growth of microorganisms, a property that has led to its use in various industrial applications, including as a preservative in adhesives and textiles, and for controlling microbial growth in cooling towers. cymitquimica.comnih.govwaterquality.gov.au The primary mechanism of its antimicrobial action is linked to its chemical structure as a chlorinated phenol (B47542).
The lipophilic nature of the corresponding trichlorophenol allows it to partition into the lipid-rich cell membranes of bacteria and fungi. This disrupts the membrane's integrity and function, leading to leakage of cellular contents and ultimately, cell death. The presence of chlorine atoms on the phenol ring enhances this activity. cymitquimica.com
Furthermore, chlorophenols can interfere with essential cellular processes. For instance, 2,4,5-trichlorophenol (B144370) has been shown to affect respiration and cell function, leading to distorted growth in microorganisms. herts.ac.uk In some bacteria, the degradation of 2,4,5-trichlorophenol (2,4,5-TCP) is initiated by a monooxygenase enzyme, indicating a specific metabolic interaction. nih.gov This interaction, while part of a degradation pathway in some microbes, highlights a point of molecular engagement that can be disruptive in non-adapted organisms.
The antimicrobial efficacy of this compound is also evident in its historical use as a fungicide and bactericide. cymitquimica.comnih.gov Studies on related compounds like 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) have shown that fungi such as Penicillium chrysogenum can degrade it, though not use it as a primary growth substrate, suggesting a co-metabolic process. scielo.org.za This indicates that while some microorganisms have evolved mechanisms to detoxify trichlorophenols, for many others, the compound acts as a potent inhibitor of essential life processes.
Enzyme Inhibition and Modulatory Effects in Isolated Biological Systems
This compound and its corresponding trichlorophenol isomers exert significant inhibitory effects on various enzymes, which is a key aspect of their toxicity.
A notable target is acetylcholinesterase (AChE), an essential enzyme in the nervous system. t3db.ca Inhibition of AChE by compounds like 2,4,6-trichlorophenol leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve impulse transmission and muscle contractions. nih.govt3db.ca This neurotoxic effect underscores the potent and specific nature of the interaction between the trichlorophenolate molecule and the active site of this critical enzyme. t3db.ca
Studies have also investigated the inhibitory effects of trichlorophenols on other enzyme systems. For example, 2,4,6-TCP has been shown to inhibit the activity of β-galactosidase. In one study, 2,4,6-TCP caused a 61% inhibition of this enzyme. journalajob.com This demonstrates that the inhibitory action of trichlorophenolates is not limited to neuroenzymes but extends to other metabolic enzymes as well.
Furthermore, research on human cytochrome P450 (CYP) isoforms, which are crucial for metabolism, has revealed strong inhibitory effects by trichlorophenols. nih.gov Specifically, 2,4,6-TCP exhibited competitive inhibition towards CYP2C9, with a calculated half-inhibition concentration (IC50) of 30.3 μM. nih.gov The inhibition kinetics parameter (Ki) for this interaction was determined to be 37.86 μM. nih.gov This indicates a direct and potent interference with metabolic pathways.
The degradation of 2,4,6-TCP in some bacteria is catalyzed by a specific enzyme, 2,4,6-trichlorophenol-4-monooxygenase. nih.gov This enzyme, which requires NADH and oxygen, converts 2,4,6-TCP to 2,6-dichlorohydroquinone. nih.gov While this is a detoxification mechanism in certain bacteria, it also illustrates a direct and specific molecular interaction with an enzyme.
Table 1: Inhibition of Various Enzymes by Trichlorophenols
| Enzyme | Trichlorophenol Isomer | Observed Effect | Quantitative Data | Source |
|---|---|---|---|---|
| β-galactosidase | 2,4,6-Trichlorophenol | Inhibition | 61% inhibition | journalajob.com |
| Cytochrome P450 2C9 (CYP2C9) | 2,4,6-Trichlorophenol | Competitive Inhibition | IC50: 30.3 μM, Ki: 37.86 μM | nih.gov |
| Acetylcholinesterase (AChE) | 2,4,6-Trichlorophenol | Inhibition | Potent neurotoxin | t3db.ca |
Cellular and Subcellular Interactions in Model Organisms (non-human, non-clinical)
In non-human model organisms, this compound and its parent compounds interact with cellular and subcellular structures, leading to a range of toxic effects. The lipophilic nature of trichlorophenols facilitates their passage across biological membranes, allowing them to accumulate within cells and interfere with various organelles and metabolic processes. epa.gov
Once inside the cell, trichlorophenols can disrupt mitochondrial function. This is a common mechanism for phenolic compounds, which can uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in cellular stress. This disruption of energy metabolism can have cascading effects on all cellular functions.
Studies on aquatic organisms have provided insights into these interactions. For example, exposure of the freshwater catfish Clarias batrachus to 2,4,6-TCP resulted in significant alterations in various physiological parameters, including haematological and biochemical markers. researchgate.netnih.gov Even at low concentrations, the compound negatively impacted growth and reproductive parameters, indicating widespread cellular and systemic effects. nih.gov These effects are likely due to the compound's ability to interfere with fundamental cellular processes and hormonal signaling. researchgate.net
At the subcellular level, trichlorophenols can induce oxidative stress. The metabolism of these compounds can lead to the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. The metabolism of 2,4,5-TCP, for instance, can produce metabolites like dichlorohydroquinone. nih.gov The generation of such intermediates can contribute to oxidative damage within the cell.
Furthermore, the interaction with enzymes, as detailed in the previous section, represents a key subcellular interaction. The inhibition of critical enzymes like acetylcholinesterase and cytochrome P450s disrupts nerve function and metabolic processes at a fundamental level. t3db.canih.gov
Bioaccumulation and Biotransformation in Aquatic and Terrestrial Organisms (environmental perspective)
Bioaccumulation in Aquatic Organisms
Trichlorophenols have a tendency to bioaccumulate in aquatic organisms, meaning they are taken up by the organism from the surrounding water at a rate faster than they are eliminated. The degree of bioaccumulation is often expressed as a bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water.
For 2,4,5-trichlorophenol, significant bioaccumulation has been observed in various aquatic species. In the fathead minnow (Pimephales promelas), exposure to radiolabelled 2,4,5-TCP resulted in BCFs of around 1,800 to 1,410. waterquality.gov.auepa.govepa.gov Equilibrium between the fish and the water was reached within 24 to 48 hours, and the biological half-life was estimated to be around 12 hours, indicating relatively rapid uptake and depuration. waterquality.gov.auepa.gov In the freshwater invertebrate Gammarus pulex, the bioaccumulation factor for 2,4,5-TCP was also measured, with elimination times for a range of organic pollutants varying from 0.45 to 20 days. nih.gov
Table 2: Bioaccumulation of 2,4,5-Trichlorophenol in Aquatic Organisms
| Organism | Compound | Bioconcentration Factor (BCF) | Source |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | 2,4,5-Trichlorophenol | ~1800 | waterquality.gov.au |
| Fathead Minnow (Pimephales promelas) | 2,4,5-Trichlorophenol | 1410 | epa.govepa.gov |
| Inland Silverside (Menidia beryllina) | 2,4,5-Trichlorophenol | 47.2 - 71.3 | epa.gov |
Biotransformation in Aquatic and Terrestrial Organisms
Once accumulated, trichlorophenols can undergo biotransformation, where they are metabolized by the organism. These metabolic processes can either detoxify the compound or, in some cases, create more toxic byproducts.
In aquatic organisms, the primary metabolic pathways for 2,4,6-TCP are sulfation and glucuronidation, which are conjugation reactions that increase the water solubility of the compound, facilitating its excretion in urine. t3db.ca Metabolites of 2,4,6-TCP that have been identified include 2,6-dichloro-1,4-hydroquinone. t3db.ca The metabolism of 2,4,5-TCP can yield products such as 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone. nih.gov
In terrestrial environments, soil microorganisms play a crucial role in the biotransformation of trichlorophenols. wur.nl Some bacteria have evolved specific enzymatic pathways to degrade these compounds. For example, Burkholderia phenoliruptrix can use 2,4,5-TCP as a sole source of carbon and energy. nih.gov The degradation pathway involves a series of enzymatic reactions, starting with a monooxygenase that converts 2,4,5-TCP to 2,5-dichloro-p-benzoquinone. nih.gov Similarly, the degradation of the herbicide 2,4,5-T, for which this compound is a precursor, proceeds through 2,4,5-trichlorophenol and then to various intermediates before eventual mineralization. ihpa.infoethz.ch
Under anaerobic conditions, such as in sediments, the biotransformation of chlorophenols often occurs through reductive dechlorination, where chlorine atoms are sequentially removed from the phenol ring. nih.govresearchgate.net This process can eventually lead to the formation of phenol, which can be further mineralized to carbon dioxide and methane. nih.govresearchgate.net
Industrial and Specialized Non Clinical Applications of Sodium Trichlorophenolate and Its Derivatives
Role as an Intermediate in Organic Chemical Synthesis
Sodium trichlorophenolate is a key precursor in the synthesis of a range of organic chemicals, from agricultural products to complex polymers. The phenolate (B1203915) group is reactive and allows for the creation of more complex molecules.
Agrochemicals A primary application of sodium 2,4,5-trichlorophenolate (B1259039) has been as a direct intermediate in the production of herbicides. nih.govncats.io It is a raw material for manufacturing phenoxy acid herbicides such as 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) and Silvex. nih.gov The synthesis process typically involves the reaction of 1,2,4,5-tetrachlorobenzene (B31791) with sodium hydroxide (B78521) and methanol (B129727) under high temperature and pressure to yield the sodium salt of 2,4,5-trichlorophenol (B144370). prepchem.com This intermediate is then further processed to produce the final herbicide. google.com Similarly, the 2,4,6-isomer, sodium 2,4,6-trichlorophenolate (B1253160), serves as an intermediate in the manufacture of the fungicide prochloraz. google.com The conversion of highly pure 2,4,6-trichlorophenol (B30397) to its sodium salt is a critical step in the synthesis of this fungicide. google.com
Polymers Research has demonstrated the utility of sodium trichlorophenolates in polymer science. Specifically, sodium 2,4,6-trichlorophenolate can be polymerized through microwave initiation to create various polymers. metu.edu.tryok.gov.tr Studies have reported the simultaneous synthesis of poly(dichlorophenylene oxide), a type of high-molecular-weight fire-retardant agent, and conducting polymers from this compound. tandfonline.com This polymerization can be achieved by reacting 2,4,6-trichlorophenol with sodium hydroxide in the presence of water, initiated by microwave energy. yok.gov.tr The resulting polymers, including conducting and cross-linked variants, have potential applications in the electronics industry. tandfonline.com
Dyes While direct large-scale use of this compound in dye synthesis is not widely documented, related chlorinated phenolates serve as precursors in this field. For instance, sodium 3,4-dichlorophenolate can be used to produce certain dyes and pigments, as its structure allows for further chemical reactions to introduce color-imparting chromophoric groups. ontosight.ai
| Intermediate | Synthesized Product(s) | Application Area |
| Sodium 2,4,5-trichlorophenolate | 2,4,5-T (2,4,5-trichlorophenoxyacetic acid), Silvex | Agrochemicals (Herbicides) nih.govncats.ioprepchem.com |
| Sodium 2,4,6-trichlorophenolate | Prochloraz | Agrochemicals (Fungicides) google.com |
| Sodium 2,4,6-trichlorophenolate | Poly(dichlorophenylene oxide), Conducting Polymers, Cross-linked Polymers | Polymers, Material Science metu.edu.tryok.gov.trtandfonline.com |
| Sodium 3,4-dichlorophenolate | Dyes and Pigments | Dyes ontosight.ai |
Preservation Technologies in Non-Food/Non-Medical Industrial Materials
The biocidal properties of this compound and its derivatives make them effective preservatives for a variety of industrial materials, protecting them from microbial degradation. nih.govhaz-map.com
Wood Chlorophenols and their salts have been widely used as wood preservatives. iarc.fr They are effective against wood-destroying or wood-disfiguring organisms. fao.org For example, sodium pentachlorophenolate, a related compound, is used to prevent rot and insect damage in wood products like telephone poles and fence posts. iarc.frontosight.ai Similarly, potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) is used in wood preservation to prevent rot. ontosight.ai
Textiles and Leather The textile and leather industries have utilized these compounds to prevent mildew and decomposition. ontosight.ai Sodium 2,4,5-trichlorophenolate was used in leather dressing and finishes to inhibit the breakdown of nitrogenous compounds. nih.gov In the rayon industry, it helped preserve the emulsions used in processing. nih.gov Regulations have noted the use of these biocides for the preservation of fibrous or polymerized materials like leather and textiles. fao.org
Adhesives As a bactericide and fungicide, sodium 2,4,5-trichlorophenolate has been incorporated into adhesives to prevent microbial decomposition. nih.govhaz-map.com Its use in polyvinyl acetate (B1210297) emulsions is one such example. nih.gov
| Material | Application | Compound(s) |
| Wood | Prevention of rot, insect damage, and fungal growth | Sodium pentachlorophenolate, Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) iarc.frontosight.aiontosight.ai |
| Textiles | Mildew prevention, preservation of emulsions | Sodium 2,4,5-trichlorophenolate, Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) ontosight.ainih.gov |
| Adhesives | Preservation, prevention of microbial breakdown | Sodium 2,4,5-trichlorophenolate nih.govhaz-map.com |
| Leather | Prevention of decomposition of nitrogenous compounds | Sodium 2,4,5-trichlorophenolate nih.govhaz-map.com |
Applications in Water Treatment Systems
This compound has been applied to control microbial growth in industrial water systems.
Cooling Water In recirculating cooling water systems, sodium 2,4,5-trichlorophenolate was used to inhibit the growth of microbes, preventing biofouling and related operational issues. nih.govhaz-map.com The control of slime-forming organisms is a critical aspect of maintaining the efficiency of these systems. google.com
Industrial Effluent Phenolic compounds, including chlorophenols, can be significant pollutants in industrial wastewater, such as from coal processing. taylorandfrancis.com One treatment method involves extracting these phenols from the effluent by washing with a sodium hydroxide solution, which converts the phenols into their more water-soluble sodium phenolate forms, facilitating their removal. taylorandfrancis.com Furthermore, research has been conducted on the use of constructed wetlands to treat water contaminated with chlorinated phenolics. Experiments have tested the removal of this compound from water using such biofiltration systems, which utilize physical, chemical, and biological interactions to treat wastewater. ashs.orgashs.org
Emerging Applications in Material Science and Engineering
Beyond its traditional uses, this compound is a subject of research in advanced materials. The ability to use it as a monomer for novel polymers represents a significant area of development.
The synthesis of conducting and non-conducting polymers from sodium 2,4,6-trichlorophenolate using microwave initiation is a notable advancement. metu.edu.tracs.org This method allows for the rapid production of polymers with unique electronic and optical properties. tandfonline.com These materials, which combine features of both metals and plastics, are attractive for various applications in the electronics industry, including:
Light-emitting devices
Photovoltaic cells
Plastic field-effect transistors
Electromagnetic shielding tandfonline.com
Additionally, the synthesis of poly(dihalophenylene oxide) from this compound yields a high-molecular-weight fire-retardant agent. tandfonline.com Such agents are valuable for engineering plastics because they offer excellent thermal stability and compatibility with the base resins. tandfonline.com
| Application Area | Technology / Finding | Potential Use |
| Electronics | Synthesis of conducting polymers from sodium 2,4,6-trichlorophenolate. tandfonline.com | Light-emitting devices, photovoltaic devices, transistors. tandfonline.com |
| Engineering Plastics | Synthesis of poly(dihalophenylene oxide) via polymerization. tandfonline.com | High-molecular-weight fire-retardant agents. tandfonline.com |
| Polymer Chemistry | Microwave-assisted polymerization of this compound. yok.gov.tr | Rapid synthesis of polymers with high conversion rates. tandfonline.com |
Current Research Gaps and Future Perspectives in Sodium Trichlorophenolate Studies
Development of Sustainable and Green Synthetic Routes for Trichlorophenolates
A significant gap in the lifecycle of trichlorophenolates is their conventional synthesis, which often involves hazardous conditions and can generate highly toxic byproducts like dioxins. prepchem.comnih.gov The traditional method for producing 2,4,5-trichlorophenol (B144370) involves reacting 1,2,4,5-tetrachlorobenzene (B31791) with sodium hydroxide (B78521) at high temperatures and pressures. prepchem.com This process is not only energy-intensive but also carries the risk of runaway reactions and the formation of impurities.
Future research is geared towards aligning the production of these compounds with the principles of green chemistry. rasayanjournal.co.in The goal is to develop synthetic pathways that are safer, more energy-efficient, and minimize waste. Key areas of exploration include:
Catalytic Processes: Investigating novel catalysts that can facilitate the chlorination of phenol (B47542) or hydrolysis of chlorobenzenes under milder conditions, thus reducing energy consumption and the formation of unwanted byproducts. rasayanjournal.co.in
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can accelerate reaction rates, potentially leading to higher yields and selectivity under solvent-free or greener solvent conditions. rsc.orgacs.org This technology offers a path to inherently safer and more efficient operations. rsc.org
Alternative Reagents and Solvents: Research into replacing hazardous reagents and volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, is a core tenet of green chemistry. rasayanjournal.co.in For enzymatic processes, using renewable feedstocks like soybean peroxidase exemplifies a sustainable approach. mdpi.com
Process Intensification: The use of technologies like microreactors or cavitational reactors (ultrasound and hydrodynamic cavitation) can improve reaction efficiency, enhance safety, and allow for the use of greener reagents. rsc.orgmdpi.com
The ultimate aim is to design a synthetic route that is not only economically viable but also has a significantly reduced environmental footprint, preventing the generation of persistent pollutants from the outset.
Novel and Enhanced Technologies for Environmental Decontamination and Remediation
The contamination of soil and water with trichlorophenols remains a significant environmental challenge, necessitating the development of effective and sustainable remediation technologies. nih.govresearchgate.net While traditional methods like adsorption on activated carbon exist, research is focused on more destructive and efficient techniques. nih.gov
Advanced Oxidation Processes (AOPs) have shown particular promise. These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to break down the recalcitrant chlorophenol structure. researchgate.net Comparative studies have evaluated various AOPs, demonstrating their relative effectiveness. For instance, the UV/Fenton process has been shown to be highly effective in degrading 2,4,6-trichlorophenol (B30397). researchgate.net Another approach involves using zero-valent iron (ZVI) to activate peroxides like hydrogen peroxide (H₂O₂) or peroxymonosulfate (B1194676) (PMS), which has proven effective for degrading 2,4,6-TCP. nih.govdntb.gov.ua
Beyond chemical oxidation, bioremediation and phytoremediation offer greener alternatives. Biological treatment in sequencing batch reactors (SBR) under combined anaerobic-aerobic conditions has been successful in dehalogenating and degrading trichlorophenol. frontiersin.org A novel approach involves using transgenic Arabidopsis plants that overexpress a specific glucosyltransferase, enhancing their ability to take up and detoxify trichlorophenols from the environment. acs.org
The table below summarizes key findings from recent research into enhanced decontamination technologies.
| Technology | Key Principle | Research Findings | Reference |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) - UV/Fenton | Generation of hydroxyl radicals by UV light and Fenton's reagent (Fe²⁺ + H₂O₂). | Demonstrated superior degradation of 2,4,6-T compared to UV, UV/H₂O₂, Fenton, and UV/TiO₂. Optimal conditions were pH 3, 5 ppm Fe²⁺, and 100 ppm H₂O₂ for 100 ppm of 2,4,6-T. | researchgate.net |
| Zero-Valent Iron (ZVI) with Peroxides | ZVI activates peroxides (H₂O₂, PMS, PS) to generate oxidizing radicals. | Degradation efficiency order was H₂O₂ ≥ PMS > PS. Optimal conditions for 2,4,6-TCP degradation were found at an initial pH of 3.2. | nih.govdntb.gov.ua |
| Combined Reduction-Oxidation | Zero-valent copper reduction followed by UVC/H₂O₂ oxidation. | The combined process enhanced mineralization due to a photo-Fenton-like effect from leached copper ions, proving effective even in tap water. | nih.gov |
| Electrokinetic Remediation (EKR) with Biochar | An electric field is applied to contaminated soil to mobilize contaminants towards a permeable reactive barrier (PRB) of biochar. | Achieved over 55% removal of TCP from soil. Biochar enhanced electroosmotic flow, adsorbed TCP, and promoted its electrochemical degradation. | researchgate.net |
| Phytoremediation | Use of transgenic plants (Arabidopsis) overexpressing a Populus glycosyltransferase to metabolize TCP. | Transgenic plants showed significantly enhanced tolerance to and removal of 2,4,5-TCP and 2,4,6-TCP from the growth media. | acs.org |
| Biosorption | Adsorption of 2,4,6-TCP onto raw and chemically modified date palm stone biomass. | Citric acid-modified biomass showed a maximum monolayer adsorption capacity of 123.8 mg/g, proving to be an effective, low-cost biosorbent. | ncsu.edu |
| Biodegradation (Sequencing Batch Reactor) | Combined anaerobic-aerobic biological process to dehalogenate and degrade 2,4,6-TCP. | The system demonstrated high efficiency, achieving almost complete removal of TCP even at high concentrations. | frontiersin.org |
Future research will likely focus on hybrid technologies, such as combining ZVI with microbial degradation, to harness synergistic effects for more complete and sustainable remediation. researchgate.net
Advanced Understanding of Long-Term Environmental Fate and Complex Transformation Kinetics
While the toxicity of sodium trichlorophenolate is established, significant gaps remain in our understanding of its long-term behavior in complex environmental systems. The fate of chlorophenols is influenced by a multitude of factors including the pH of the medium, which affects whether they exist in a dissociated or non-dissociated form, and their interaction with soil and sediment particles. unl.pt
Current research is moving beyond simple degradation studies to develop comprehensive kinetic models that can predict the transformation and transport of these compounds over extended periods and across different environmental compartments (soil, water, air). nih.gov Studies have shown that transformation kinetics can vary significantly depending on the experimental setup (e.g., batch vs. column microcosms), highlighting the need for models that can accurately reflect real-world conditions. nih.gov
Key areas for future investigation include:
Metabolite Identification: Identifying the full spectrum of transformation products, including potentially harmful intermediates like chlorinated benzoquinones or dioxins formed under specific conditions (e.g., via peroxidase-mediated reactions). researchgate.netunl.pt
Influence of Environmental Matrices: Quantifying how soil composition, organic matter content, and microbial community structure affect degradation pathways and rates. researchgate.netwur.nl For example, the presence of manganese dioxide (MnO₂) in soil can mediate the transformation of trichlorophenols. researchgate.net
Bioavailability and Ecotoxicity: Assessing the bioavailability and long-term ecotoxicity of not just the parent compound but also its various degradation intermediates.
Predictive Modeling: Developing robust, multi-parameter models that integrate physical, chemical, and biological processes to forecast the environmental persistence and potential for bioaccumulation of trichlorophenolates. mdpi.com
An advanced understanding of these complex kinetics is crucial for accurate risk assessment and for designing effective, long-term management strategies for contaminated sites.
Exploration of Undiscovered Industrial Applications with Reduced Environmental Footprint
Given the restrictions on its traditional uses as a broad-spectrum biocide, the future of this compound in industrial applications hinges on finding niche, high-value uses where its unique chemical properties can be exploited within a controlled, zero-discharge framework. nih.govchemicalbook.com The focus is shifting away from dissipative applications (like herbicides) towards its use as a chemical intermediate or a specialized material precursor. solubilityofthings.com
One promising avenue is the chemical modification of the trichlorophenol molecule to synthesize novel compounds with desirable properties but lower toxicity. Research has explored reacting 2,4,5-trichlorophenol with other chemicals to create new, non-toxic antimicrobial agents, effectively repurposing a hazardous substance into a safer product. researchgate.net This approach aligns with the principles of green chemistry by adding value to a problematic chemical waste stream.
Other potential areas of exploration include:
Precursor for Specialty Polymers or Materials: Investigating its use as a monomer or cross-linking agent in the synthesis of specialty polymers with inherent flame retardancy or chemical resistance due to the chlorine content.
Synthesis of Complex Molecules: Using it as a building block in the synthesis of complex organometallic compounds or fine chemicals, where its specific substitution pattern is advantageous. cdnsciencepub.com
Benchmark for New Biocides: Employing this compound as a reference compound in the research and development of new, safer, and more biodegradable biocides. solubilityofthings.com
The challenge lies in developing applications where the entire lifecycle, from synthesis to final disposal, can be managed to prevent environmental release. This requires a paradigm shift from viewing this compound as a final product to seeing it as a starting material for a new generation of safer, high-performance chemicals, contributing to a more circular economy.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic proton environments and confirm substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect chlorinated impurities (e.g., residual 2,4,6-trichlorophenol) using C18 columns with UV detection at 254 nm .
- X-ray Diffraction (XRD) : Resolve crystalline structure and detect polymorphic forms, critical for reproducibility in kinetic studies .
Methodological Pitfall : Avoid relying solely on melting point analysis (mp 253–255°C) due to potential eutectic mixtures .
How can researchers mitigate TCDD contamination during this compound synthesis?
Advanced Research Focus
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) forms via thermal dimerization of this compound at >180°C. Mitigation strategies include:
- Temperature Control : Maintain synthesis temperatures below 150°C and use cooling jackets to prevent localized overheating .
- Catalytic Inhibitors : Introduce urea or thiourea to suppress dioxin formation via competitive complexation with chlorophenolate ions .
- Post-Synthesis Analysis : Employ GC-MS with electron capture detection (ECD) to quantify TCDD at sub-ppb levels, adhering to EPA Method 1613 .
What are the thermal decomposition pathways of this compound, and how do cation interactions influence these pathways?
Advanced Research Focus
Thermal decomposition (200–300°C) produces chlorinated dibenzofurans (CDFs) and dioxins. Studies using <sup>35</sup>Cl NQR spectroscopy reveal that sodium ions polarize ortho-chlorine atoms, favoring elimination reactions that yield PCDDs. In contrast, copper or silver salts form non-toxic polyaromatic oxides due to stronger metal-chlorine coordination .
Methodological Recommendation : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry to track volatile decomposition products in real time .
How should researchers address contradictory data in toxicity studies of this compound?
Advanced Research Focus
Discrepancies in ecotoxicity data often stem from:
- Sample Heterogeneity : Improper subsampling or incomplete homogenization of particulate matter, leading to skewed analyte distributions .
- Experimental Bias : Non-blinded studies or inadequate allocation concealment may inflate treatment effects by 30–41% .
Methodological Recommendation : Apply stratified random sampling and pre-register experimental protocols to minimize bias .
What experimental designs are optimal for studying the environmental stability of this compound in soil matrices?
Q. Advanced Research Focus
- Microcosm Studies : Incubate this compound with sterilized vs. non-sterilized soil to distinguish abiotic vs. microbial degradation. Use <sup>14</sup>C-labeled compounds to track mineralization rates .
- Column Chromatography : Simulate leaching behavior by packing soil columns and analyzing eluents for chlorophenolate ions via ion chromatography .
Critical Factor : Adjust soil organic matter (SOM) content, as SOM binds chlorophenolates and reduces bioavailability .
What statistical methods are appropriate for impurity profiling in this compound batches?
Q. Advanced Research Focus
- Principal Component Analysis (PCA) : Identify clusters of impurities (e.g., di-/tetrachlorophenol) across batches using HPLC-MS datasets .
- Control Charts : Monitor process stability by plotting impurity levels against upper/lower control limits (UCL/LCL) derived from historical data .
Data Integrity Note : Report sampling plans, subsampling errors, and analytical uncertainty intervals to meet ISO/IEC 17025 standards .
How does this compound’s reactivity compare to other chlorophenolates in nucleophilic substitution reactions?
Advanced Research Focus
The electron-withdrawing effect of three chlorine atoms deactivates the aromatic ring, reducing nucleophilicity compared to mono- or dichlorophenolates. Kinetic studies using pseudo-first-order conditions (excess NaOH) show:
- Reactivity Trend : Sodium 2,4,6-trichlorophenolate < sodium 2,4-dichlorophenolate < sodium 4-chlorophenolate.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing the transition state .
Methodological Insight : Use stopped-flow spectrophotometry to measure rate constants with millisecond resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
